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Compound of Interest

Compound Name: ML-290

Cat. No.: B15607984

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifibrotic effects of ML-290 with
alternative therapies, pirfenidone and nintedanib. The information is supported by experimental
data from preclinical studies to aid in the evaluation of ML-290 as a potential therapeutic agent
for fibrotic diseases.

Introduction to ML-290

ML-290 is a small molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).
[1] Activation of RXFP1 by its natural ligand, relaxin, has been shown to exert potent antifibrotic
effects in various organs. ML-290 offers a significant advantage over native relaxin due to its
small molecule nature, which provides greater stability and oral bioavailability, making it a more
viable candidate for chronic therapeutic use.

Mechanism of Action: The Relaxin Receptor
Signaling Pathway

ML-290 mimics the action of relaxin by binding to and activating RXFP1. This initiates a
signaling cascade that counteracts the pro-fibrotic effects of transforming growth factor-beta
(TGF-B), a key mediator in the development of fibrosis. The activation of RXFP1 by ML-290
leads to the inhibition of TGF-B-induced phosphorylation of Smad2 and Smad3, key
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downstream effectors in the fibrotic process.[2][3] This ultimately results in a reduction of
collagen synthesis and the expression of other profibrotic genes.
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Caption: ML-290 activates the RXFP1 receptor, which in turn inhibits the pro-fibrotic TGF-
B/SMAD signaling pathway.

Comparative Efficacy of Antifibrotic Agents
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The antifibrotic potential of ML-290 has been evaluated in various preclinical models of liver
fibrosis. For a comprehensive comparison, its effects are presented alongside data from similar
studies on two clinically approved antifibrotic drugs, pirfenidone and nintedanib.

In Vitro Studies: Inhibition of Hepatic Stellate Cell
Activation

Hepatic stellate cells (HSCs) are the primary cell type responsible for collagen deposition in the
liver. Their activation by pro-fibrotic stimuli like TGF-3 is a critical event in the progression of
liver fibrosis.

Table 1: In Vitro Antifibrotic Effects on Hepatic Stellate Cells

Compound Cell Line Treatment Key Findings

RNA sequencing
showed
] downregulation of
Primary human HSCs, . ) ) )
ML-290 TGF-B1 stimulation genes involved in
LX-2 cells _
extracellular matrix
remodeling and

cytokine signaling.[1]

Inhibited HSC
Pirfenidone Rat HSCs - activation and

proliferation.[4]

Significantly blocked
the expression of
) ) ] PDGF and TGF-3
Nintedanib Primary human HSCs Collagen |, a-SMA,

stimulation
PDGFR, and TIMP1.
(5]

In Vivo Studies: Reduction of Liver Fibrosis

The efficacy of ML-290, pirfenidone, and nintedanib has been assessed in rodent models of
carbon tetrachloride (CCl4)-induced liver fibrosis, a widely used model that mimics key aspects
of human liver fibrosis.
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Table 2: In Vivo Antifibrotic Effects in CCl4-Induced Liver Fibrosis in Mice

Compound Dosage Key Findings

Significantly reduced collagen
ML-290 Not specified content and a-smooth muscle

actin (a-SMA) expression.[1]

Markedly attenuated liver

Pirfenidone 300 mg/kg/day ] )

fibrosis.[6]

Significantly reduced hepatic
Nintedanib 30 and 60 mg/kg/day collagen, necrosis,

inflammation, and fibrosis.[7]

Table 3: Quantitative Analysis of Collagen Reduction in Liver Organoids

A study on human liver organoids with lipopolysaccharide (LPS)-induced fibrosis demonstrated
a dose-dependent reduction in collagen | content upon treatment with ML-290.[8]

ML-290 Concentration Fibrotic Index (Mean + SEM)
0 nM (LPS only) ~0.35
1nM ~0.18
10 nM ~0.22
100 nM ~0.25
1000 nM ~0.28

P < 0.001 compared to higher concentrations.

Experimental Protocols
In Vitro Model: TGF-B1 Induced Fibrosis in LX-2 Cells

This protocol describes the induction of a fibrotic phenotype in the human hepatic stellate cell
line, LX-2.
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Cell Culture: LX-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

Induction of Fibrosis: To induce an activated, pro-fibrotic phenotype, cells are treated with
TGF-B1 (typically 5-20 ng/mL) for 24-48 hours.[3][9]

Treatment: ML-290 or comparator compounds are added to the culture medium at various
concentrations, either concurrently with or prior to TGF-1 stimulation.

Analysis: The expression of fibrotic markers such as collagen type | (COL1A1) and a-smooth
muscle actin (a-SMA) is quantified using methods like quantitative RT-PCR, Western
blotting, or immunofluorescence.

Experimental Workflow: In Vitro Fibrosis Model
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Caption: Workflow for assessing the antifibrotic effects of compounds in a TGF-31-induced
hepatic stellate cell model.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced
Liver Fibrosis

This protocol outlines the induction of liver fibrosis in mice using CCl4.

Animal Model;: Male C57BL/6 or other suitable mouse strains are used.

 Induction of Fibrosis: Mice receive intraperitoneal injections of CCI4 (typically 0.5-1.0 mL/kg
body weight, diluted in corn oil or olive oil) twice or three times a week for a period of 4-8
weeks.

o Treatment: ML-290 or comparator drugs are administered orally or via injection, either
concurrently with CCl4 (preventive model) or after the establishment of fibrosis (therapeutic
model).

¢ Analysis: At the end of the study, livers are harvested for histological analysis (e.g., Sirius
Red staining for collagen) and biochemical assays (e.g., hydroxyproline assay to quantify
total collagen). Serum levels of liver enzymes (ALT, AST) are also measured.

Conclusion

The available preclinical data strongly support the antifibrotic effects of ML-290. Its mechanism
of action, targeting the RXFP1 receptor to inhibit the central TGF-3 signaling pathway, presents
a promising therapeutic strategy. In both in vitro and in vivo models of liver fibrosis, ML-290 has
demonstrated the ability to reduce key markers of fibrosis, including collagen deposition and
hepatic stellate cell activation.

Direct quantitative comparisons with pirfenidone and nintedanib are challenging due to
variations in experimental designs across studies. However, the qualitative and semi-
quantitative data for ML-290 suggest a potent antifibrotic activity that is comparable to these
established drugs in preclinical settings. Further head-to-head studies with standardized
protocols are warranted to definitively establish the comparative efficacy of ML-290. The
favorable pharmacological profile of ML-290 as a small molecule makes it a compelling
candidate for further development as a novel antifibrotic therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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